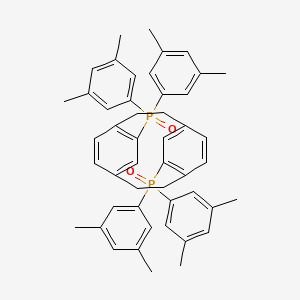
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) is a complex organophosphorus compound It features a unique structure with a phosphorus atom bonded to an oxygen atom and three carbon atoms, making it a phosphine oxide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) typically involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is widely used due to its efficiency and versatility. The reaction conditions often include an inert atmosphere, such as argon, to prevent unwanted side reactions. The process may also involve the use of catalysts like copper to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may produce phosphines with lower oxidation states.
科学研究应用
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various catalytic reactions, such as hydrogenation and cross-coupling reactions.
Medicine: It is being explored for its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) involves its interaction with various molecular targets. As a ligand, it can coordinate with metal centers in catalytic reactions, facilitating the transformation of substrates into desired products. The compound’s unique structure allows it to participate in a wide range of chemical processes, making it a valuable tool in both research and industrial applications .
相似化合物的比较
Similar Compounds
Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide: This compound shares a similar phosphine oxide structure and is used as a ligand in various catalytic reactions.
1,3-Dicyanatobenzene: Although structurally different, this compound is used in similar applications, such as the production of polymers.
Uniqueness
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) stands out due to its unique cyclic structure, which provides distinct steric and electronic properties
生物活性
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) is a complex organophosphorus compound with the potential for various biological activities. This article explores its structure, synthesis, biological properties, and potential applications in medicine and industry.
Chemical Structure and Properties
The molecular formula of 1,4(1,4)-dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) is C48H50O2P2, with a molecular weight of approximately 720.9 g/mol. The compound features a unique dibenzenacyclohexane core integrated with phosphine oxide functionalities. The phosphine oxide groups are critical for its biological activity due to their ability to interact with various biological molecules.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of Grignard reagents with chlorophosphines to form the desired phosphine oxide structures. The process may also utilize continuous flow reactors to enhance efficiency and yield. Purification techniques such as crystallization and chromatography are employed to isolate the final product .
The mechanism by which 1,4(1,4)-dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) exerts its biological effects is primarily through its interaction with metal centers in catalytic reactions. This interaction can facilitate the transformation of substrates into biologically relevant products. Additionally, the compound's ability to coordinate with various biological targets may contribute to its therapeutic potential .
Anticancer Activity
A study investigating the anticancer effects of phosphine oxides demonstrated that derivatives similar to 1,4(1,4)-dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) could induce cell cycle arrest and apoptosis in human cancer cell lines. The study highlighted the importance of the phosphine oxide group in enhancing cytotoxicity against cancer cells .
Antimicrobial Properties
Another research effort focused on the antimicrobial activity of phosphine oxides revealed that certain structural modifications could significantly enhance their efficacy against Gram-positive and Gram-negative bacteria. This suggests that 1,4(1,4)-dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) may also exhibit similar properties due to its structural characteristics .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Bis(3,5-dimethylphenyl)phosphine oxide | Two 3,5-dimethylphenyl groups attached to phosphorus | Simpler structure without dibenzenacyclohexane core |
| Dibenzenacyclohexane | Similar core structure but lacks phosphine oxide functionality | Does not possess coordination properties |
| Triphenylphosphine oxide | Contains three phenyl groups instead of two dimethyl-substituted phenyls | Different steric and electronic properties affecting reactivity |
This table illustrates how 1,4(1,4)-dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) stands out due to its unique cyclic structure and dual phosphine oxide functionality.
属性
分子式 |
C48H50O2P2 |
|---|---|
分子量 |
720.9 g/mol |
IUPAC 名称 |
5,11-bis[bis(3,5-dimethylphenyl)phosphoryl]tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene |
InChI |
InChI=1S/C48H50O2P2/c1-31-17-32(2)22-43(21-31)51(49,44-23-33(3)18-34(4)24-44)47-29-39-9-13-41(47)15-11-40-10-14-42(16-12-39)48(30-40)52(50,45-25-35(5)19-36(6)26-45)46-27-37(7)20-38(8)28-46/h9-10,13-14,17-30H,11-12,15-16H2,1-8H3 |
InChI 键 |
USFYXQCAXOZHHH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(=O)(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















